N-(2-methoxybenzyl)-4-piperidin-1-ylaniline
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Overview
Description
N-(2-methoxybenzyl)-4-piperidin-1-ylaniline is a chemical compound that belongs to the class of N-benzylphenethylamines. This compound is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicinal chemistry and neuropharmacology. The compound features a piperidine ring attached to an aniline moiety, which is further substituted with a 2-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-piperidin-1-ylaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Attachment of the Aniline Moiety: The aniline moiety is introduced through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the piperidine ring.
Introduction of the 2-Methoxybenzyl Group: The final step involves the attachment of the 2-methoxybenzyl group to the nitrogen atom of the piperidine ring. This can be achieved through reductive amination or other suitable coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Reductive Amination: This method involves the reaction of a piperidine derivative with 2-methoxybenzaldehyde in the presence of a reducing agent.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form the carbon-nitrogen bond between the piperidine and the 2-methoxybenzyl group.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-piperidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: N-oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-piperidin-1-ylaniline involves its interaction with various molecular targets and pathways:
Serotonin Receptors: The compound acts as an agonist at serotonin 5-HT2A and 5-HT2C receptors, leading to altered neurotransmission and psychoactive effects.
Dopamine Receptors: It also affects dopamine receptors, which may contribute to its psychoactive properties and potential addictive effects.
Glutamate Release: The compound increases the release of glutamate in the cortex, which is characteristic of hallucinogenic substances.
Comparison with Similar Compounds
25I-NBOMe: A potent hallucinogen with similar serotonin receptor activity.
25B-NBOMe: Another hallucinogenic compound with similar effects and receptor binding properties.
25C-NBOMe: Known for its strong psychoactive effects and similar mechanism of action.
These compounds share structural similarities and exhibit comparable pharmacological profiles, but each has unique properties that influence its specific effects and applications.
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C19H24N2O/c1-22-19-8-4-3-7-16(19)15-20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h3-4,7-12,20H,2,5-6,13-15H2,1H3 |
InChI Key |
RVXBQNAIAHECGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
solubility |
30 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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